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Abstract
Butyl octanoate, a medium-chain fatty acid ester, is a metabolite of the yeast Saccharomyces

cerevisiae, contributing to the aroma profile of fermented beverages. While typically present at

low concentrations in wild-type strains, there is growing interest in engineering this yeast for

enhanced production of butyl octanoate for applications in flavors, fragrances, and as a

potential biofuel. This technical guide provides an in-depth overview of the biosynthesis of

butyl octanoate in S. cerevisiae, including the metabolic pathways, key enzymes, and

strategies for metabolic engineering. It also details experimental protocols for the cultivation of

yeast for ester production and the quantification of butyl octanoate, and presents available

quantitative data.

Introduction
Saccharomyces cerevisiae is a well-established industrial microorganism with a long history in

the production of fermented foods and beverages. Its metabolic versatility extends to the

synthesis of a wide array of volatile compounds, including esters, which are crucial for the

sensory characteristics of products like beer and wine. Butyl octanoate is formed through the

enzymatic esterification of butanol and octanoyl-CoA. The production of this ester is primarily

dependent on the availability of its precursors and the activity of alcohol acyltransferases

(AATs). Understanding and manipulating these factors are key to enhancing butyl octanoate
titers in S. cerevisiae.
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Biosynthesis of Butyl Octanoate in Saccharomyces
cerevisiae
The synthesis of butyl octanoate in S. cerevisiae is a condensation reaction catalyzed by

AATs, which are promiscuous enzymes that can accept a range of alcohol and acyl-CoA

substrates. The two precursors, butanol and octanoyl-CoA, are synthesized through distinct

metabolic pathways.

Octanoyl-CoA Biosynthesis
Octanoyl-CoA is an intermediate in the de novo fatty acid synthesis (FAS) pathway. In the

cytosol, acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (Acc1p).

Subsequently, the fatty acid synthase complex (Fas1p and Fas2p) catalyzes the iterative

condensation of acetyl-CoA and malonyl-CoA to produce acyl-CoA molecules of varying chain

lengths. Octanoyl-CoA (C8-CoA) is one such intermediate. The availability of octanoyl-CoA for

ester synthesis is in competition with its elongation to longer-chain fatty acids, which are

essential for membrane biogenesis and other cellular functions.

Butanol Biosynthesis
S. cerevisiae can produce n-butanol through several metabolic routes:

Ehrlich Pathway: This is the primary native pathway for the synthesis of higher alcohols

(fusel alcohols) from amino acid catabolism. While not a major producer of butanol,

pathways related to threonine catabolism can lead to its formation.

Heterologous Pathways: For enhanced butanol production, various heterologous pathways

have been introduced into S. cerevisiae. A common strategy is the expression of the

Clostridium acetobutylicum pathway, which converts acetyl-CoA to butanol via intermediates

such as acetoacetyl-CoA, butyryl-CoA, and butanal.

Reverse β-oxidation Pathway: This pathway can also be engineered to produce butanol from

acetyl-CoA.

Esterification by Alcohol Acyltransferases (AATs)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b146159?utm_src=pdf-body
https://www.benchchem.com/product/b146159?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The final step in butyl octanoate synthesis is the esterification of butanol and octanoyl-CoA,

catalyzed by AATs. The key AATs in S. cerevisiae include:

Atf1p and Atf2p (Alcohol acetyltransferases): While their primary role is in the synthesis of

acetate esters, they exhibit broad substrate specificity and can utilize other acyl-CoAs and

alcohols.

Eht1p and Eeb1p (Ethanol hexanoyl transferase and Ethyl ester biosynthesis protein): These

enzymes are primarily involved in the synthesis of medium-chain fatty acid ethyl esters, such

as ethyl octanoate. Due to their promiscuity, they are also implicated in the synthesis of other

esters, including butyl octanoate.

The overall efficiency of butyl octanoate production is often limited by the intracellular

concentrations of butanol and octanoyl-CoA, as well as the catalytic efficiency and substrate

preference of the AATs.

Metabolic Engineering Strategies for Enhanced
Butyl Octanoate Production
To increase the production of butyl octanoate in S. cerevisiae, metabolic engineering efforts

have focused on increasing the precursor supply and enhancing the final esterification step.

Increasing Octanoyl-CoA Pool:

Overexpression of key genes in the fatty acid synthesis pathway, such as ACC1, FAS1,

and FAS2.

Deletion of genes involved in competing pathways, such as those for the synthesis of

longer-chain fatty acids or storage lipids.

Increasing Butanol Pool:

Introduction and optimization of heterologous butanol production pathways (e.g., from

Clostridium).

Overexpression of enzymes in the native Ehrlich pathway that contribute to butanol

formation.
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Enhancing Esterification:

Overexpression of native AATs like ATF1, ATF2, EHT1, or EEB1.

Screening for and expressing heterologous AATs with higher specificity and activity

towards butanol and octanoyl-CoA.

Quantitative Data on Butyl Octanoate and Precursor
Production
Quantitative data specifically for butyl octanoate production in S. cerevisiae is limited in the

public domain. However, data on the production of its precursors and related esters, as well as

butyl octanoate production in other engineered microbes, provide valuable benchmarks.
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Metabolite Host Organism
Engineering
Strategy

Titer (mg/L) Reference

n-Butanol
Saccharomyces

cerevisiae

Overexpression

of Ehrlich

pathway

enzymes and

elimination of

competing

pathways

242.8 [1]

n-Butanol
Saccharomyces

cerevisiae

Introduction of a

synergistic

threonine and

citramalate

pathway

835 [2][3]

Octanoic Acid
Saccharomyces

cerevisiae
Not specified Not specified [4]

Butyl Octanoate Escherichia coli

Expression of

AAT from

Actinidia

chinensis and

metabolic

engineering for

octanoyl-CoA

3.3 [1]

Ethyl Octanoate
Saccharomyces

cerevisiae

Wild-type

(fermentation

temperature

dependent)

Variable

Note: The table highlights the potential for precursor supply in S. cerevisiae and the achieved

titers of butyl octanoate in another engineered microbial host. Direct quantification of butyl
octanoate in engineered S. cerevisiae remains a key area for future research.

Experimental Protocols
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Yeast Cultivation for Ester Production
This protocol describes general conditions for cultivating S. cerevisiae for the analysis of ester

production. Optimization of media components and fermentation parameters may be required

for specific strains and research goals.

5.1.1. Media Preparation

YPD Medium (Yeast Extract Peptone Dextrose):

10 g/L Yeast Extract

20 g/L Peptone

20 g/L Glucose (Dextrose)

Dissolve components in distilled water and autoclave at 121°C for 15 minutes.

Defined Synthetic Medium (per liter):

20 g Glucose

5 g (NH₄)₂SO₄

3 g KH₂PO₄

0.5 g MgSO₄·7H₂O

1 ml Trace element solution

1 ml Vitamin solution

Adjust pH to 5.0 and sterile filter.

5.1.2. Cultivation Conditions

Pre-culture: Inoculate a single colony of S. cerevisiae into 5-10 mL of YPD or defined

synthetic medium in a sterile culture tube. Incubate at 30°C with shaking (200-250 rpm) for

16-24 hours.
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Main Culture: Inoculate a larger volume of the desired medium (e.g., 50 mL in a 250 mL

baffled flask) with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

Incubation: Incubate the main culture at a controlled temperature, typically between 20°C

and 30°C, with agitation (200-250 rpm). Fermentation temperature can significantly influence

ester profiles.

Sampling: Aseptically collect samples at desired time points for analysis of cell growth

(OD₆₀₀) and metabolite concentrations.

Quantification of Butyl Octanoate by Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the extraction and analysis of butyl octanoate
from a yeast fermentation broth.

5.2.1. Sample Preparation and Extraction

Harvesting: Centrifuge a known volume of the fermentation broth (e.g., 1-5 mL) at high

speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the yeast cells.

Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis of

extracellular esters.

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a

deuterated ester or an ester not naturally produced by the yeast) to the supernatant.

Liquid-Liquid Extraction:

Add an equal volume of a non-polar solvent (e.g., hexane, diethyl ether, or a mixture

thereof) to the supernatant.

Vortex vigorously for 1-2 minutes to ensure thorough mixing.

Centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to separate the phases.

Carefully collect the upper organic phase containing the esters.
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Repeat the extraction process on the aqueous phase to maximize recovery.

Drying and Concentration:

Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual

water.

If necessary, concentrate the extract under a gentle stream of nitrogen to the desired

volume for GC-MS analysis.

5.2.2. GC-MS Analysis

Gas Chromatograph:

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

Oven Program: A temperature gradient program is used to separate the volatile

compounds. A typical program might start at 40-50°C, hold for a few minutes, then ramp

up to 250-280°C.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer:

Ionization: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Full scan mode for compound identification and Selected Ion Monitoring

(SIM) mode for enhanced sensitivity and quantification.

Quantification:

Create a calibration curve using standards of butyl octanoate of known concentrations.

The concentration of butyl octanoate in the sample is determined by comparing its peak

area (normalized to the internal standard) to the calibration curve.
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Caption: Biosynthesis pathway of butyl octanoate in S. cerevisiae.

Experimental Workflow for Butyl Octanoate
Quantification
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1. Yeast Cultivation
(e.g., YPD, 30°C)

2. Sample Collection
(Fermentation Broth)

3. Centrifugation
(Separate cells and supernatant)

4. Liquid-Liquid Extraction
(with organic solvent)

5. Drying & Concentration
(Anhydrous Na₂SO₄, N₂ stream)

6. GC-MS Analysis

7. Data Analysis & Quantification

Click to download full resolution via product page

Caption: Workflow for butyl octanoate quantification.

Conclusion
Butyl octanoate is a naturally produced metabolite in Saccharomyces cerevisiae, with its

synthesis being intrinsically linked to the central carbon metabolism, specifically fatty acid and

amino acid pathways. While native production levels are generally low, the extensive
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knowledge of yeast genetics and metabolism, coupled with advanced metabolic engineering

tools, presents significant opportunities to develop robust cell factories for the targeted

overproduction of butyl octanoate. Further research is required to obtain precise quantitative

data on butyl octanoate production in engineered yeast strains and to optimize fermentation

and recovery processes. The protocols and information presented in this guide provide a solid

foundation for researchers and scientists to advance the study and application of butyl
octanoate biosynthesis in this versatile microorganism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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